Lipophilicity (LogD) Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs
In a systematic matched-pair analysis of the AstraZeneca compound collection (N = 34 pairs), 1,2,4-oxadiazole-containing compounds consistently exhibit a median log D of 4.4, while their 1,3,4-oxadiazole matched counterparts show a median log D of 3.2. This represents a median log D difference of 1.2 log units, equivalent to over one order of magnitude higher lipophilicity for the 1,2,4 regioisomer class to which 1-(1,2,4-oxadiazol-3-yl)ethanone belongs [1]. This directionally higher lipophilicity makes the 1,2,4-oxadiazole scaffold preferable when target binding pockets demand increased hydrophobic character or when blood-brain barrier penetration is desired, while the 1,3,4-isomer would be selected for targets requiring lower log D.
| Evidence Dimension | Lipophilicity (median log D) |
|---|---|
| Target Compound Data | Median log D = 4.4 (class value for 1,2,4-oxadiazole regioisomer) |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomer: median log D = 3.2 |
| Quantified Difference | Δ = 1.2 log D units (~16-fold higher lipophilicity for 1,2,4-isomer class) |
| Conditions | Matched molecular pair analysis; 34 pairs from AstraZeneca corporate compound collection; log D measured by ACD logD7.4 or calculated ClogP |
Why This Matters
Selecting the correct regioisomer upfront determines the log D window of the final compound series; a 1.2 log unit difference directly impacts oral absorption, CNS penetration, and metabolic clearance predictions.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. (Box-plot Figure 6b: median log D difference = 1.2 log units; median log D 4.4 for 1,2,4- vs. 3.2 for 1,3,4-isomers). View Source
